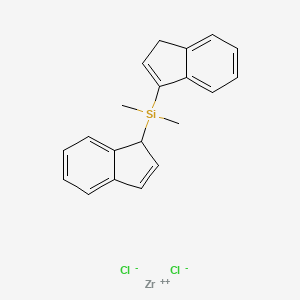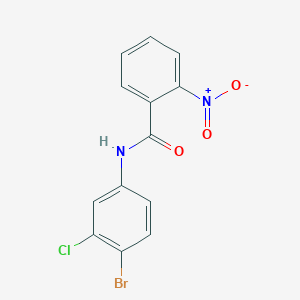
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide: is a chemical compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzamide core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This process involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Bromination and Chlorination: The bromine and chlorine atoms are introduced into the benzene ring through electrophilic aromatic substitution reactions. Bromine and chlorine sources, such as bromine and chlorine gas or their respective halogenating agents, are used in the presence of a catalyst like iron(III) chloride.
Amidation: The final step involves the formation of the benzamide structure. This is achieved by reacting the halogenated nitrobenzene derivative with an amine, typically in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反応の分析
Types of Reactions
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: Formation of N-(4-bromo-3-chlorophenyl)-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of nitroso derivatives or other oxidized products.
科学的研究の応用
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials. Its structural properties make it suitable for applications in material science and polymer chemistry.
作用機序
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The halogen atoms (bromine and chlorine) enhance the compound’s ability to bind to proteins and enzymes, potentially inhibiting their activity. This compound has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
類似化合物との比較
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-(4-bromo-3-chlorophenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a nitro group, which alters its chemical reactivity and biological activity.
N-(4-bromo-3-chlorophenyl)-2-fluorobenzenemethanamine:
N-(4-bromo-3-chlorophenyl)-2-chloroacetamide: This compound has a chloroacetamide group, which affects its chemical behavior and biological interactions.
These comparisons demonstrate the impact of different functional groups on the properties and applications of the compounds.
特性
分子式 |
C13H8BrClN2O3 |
|---|---|
分子量 |
355.57 g/mol |
IUPAC名 |
N-(4-bromo-3-chlorophenyl)-2-nitrobenzamide |
InChI |
InChI=1S/C13H8BrClN2O3/c14-10-6-5-8(7-11(10)15)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18) |
InChIキー |
IBFJUBOHLRALOC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-5-[(4-methylphenyl)methyl]-1H-pyridazin-6-one](/img/structure/B12444260.png)
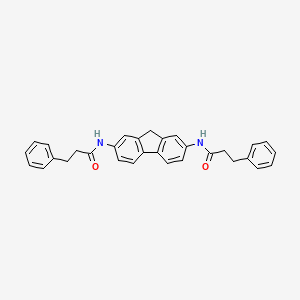
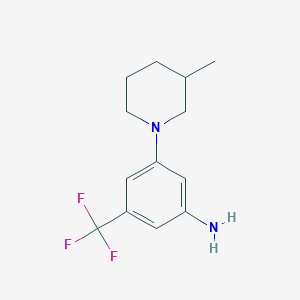
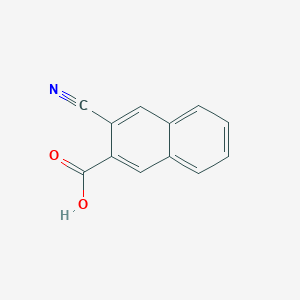
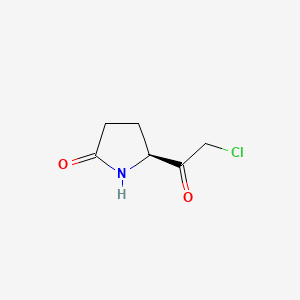




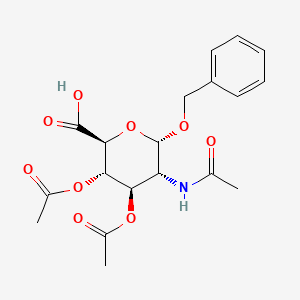
![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)
